molecular formula C22H22N2O3S B2931166 3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 1286726-68-8

3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B2931166
CAS No.: 1286726-68-8
M. Wt: 394.49
InChI Key: CCQXZSJIYCNPOB-UHFFFAOYSA-N
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Description

3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. Benzenesulfonamide scaffolds are of significant interest in medicinal chemistry, evidenced by their incorporation into compounds investigated for antibacterial activity against Gram-positive bacteria and their role in the structure of advanced HIV-1 Capsid protein inhibitors, such as derivatives of PF-74 . Furthermore, related acetamidosulfonamide compounds have been synthesized and evaluated for their antioxidant and antimicrobial properties, demonstrating the versatility of this chemical class . The specific structure of this compound, which features a phenethyl group and a pyridin-2-ylmethyl group attached to the sulfonamide nitrogen, presents a unique molecular architecture for exploring structure-activity relationships. Researchers may utilize this chemical as a key intermediate or precursor in organic synthesis, or as a pharmacological tool in biochemical and cellular assays to probe novel biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-acetyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-18(25)20-10-7-12-22(16-20)28(26,27)24(17-21-11-5-6-14-23-21)15-13-19-8-3-2-4-9-19/h2-12,14,16H,13,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQXZSJIYCNPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the sulfonamide backbone. One common method involves the reaction of benzenesulfonyl chloride with N-phenethyl-N-(pyridin-2-ylmethyl)amine in the presence of a base such as triethylamine. The resulting intermediate is then acetylated using acetic anhydride under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various N-substituted sulfonamides.

Scientific Research Applications

3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors by binding to their active sites. This interaction can disrupt normal biological processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • N-Alkylation : Dual alkylation with phenethyl and pyridinylmethyl groups balances lipophilicity and hydrogen-bonding capacity, a feature shared with compound 1286717-41-6 .

Anticancer Activity

  • 3-(Indoline-1-carbonyl)-N-substituted analogs (e.g., IC₅₀ = 1.98–9.12 µM against A549, HeLa, MCF-7): The indoline-carbonyl group enhances cytotoxicity, whereas the acetyl group in the target compound may modulate selectivity .

Antiviral Activity

  • N-[(2-Substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamides: Nitro or hydroxyl groups at the styryl moiety improve HIV integrase inhibition (IC₅₀ ~10 µM).

Physicochemical and Pharmacokinetic Properties

Property 3-Acetyl-N-phenethyl-N-(pyridin-2-ylmethyl) 3-Chloro-4-fluoro Analog 3-Chloro-2-methyl Analog
Molecular Weight 451.55 404.9 376.9
logP (Predicted) ~3.5 ~3.8 ~3.2
Hydrogen Bond Donors 1 (NH) 1 (NH) 1 (NH)
Hydrogen Bond Acceptors 5 (SO₂, acetyl O, pyridine N) 5 (SO₂, pyridine N, F) 5 (SO₂, furan O, pyridine N)
  • Solubility : The acetyl group may improve aqueous solubility compared to halogenated analogs but reduce blood-brain barrier penetration.
  • Metabolic Stability : Pyridinylmethyl groups are prone to oxidative metabolism, whereas the phenethyl group may slow hepatic clearance .

Characterization :

  • NMR : Distinct signals for acetyl (δ ~2.6 ppm, singlet), pyridinyl protons (δ ~7.0–8.5 ppm), and sulfonamide NH (δ ~10.2 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving such structures .

Biological Activity

3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse pharmacological activities. The presence of the pyridine ring and the acetyl group contributes to its unique reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases such as GSK-3β and p38 MAPK, which are involved in inflammatory responses and cancer progression .
  • Antioxidant Activity : The activation of the NRF2 signaling pathway by nitrogen heterocycles has been documented, leading to the upregulation of antioxidant genes, thereby providing neuroprotective effects .
  • Antimicrobial Properties : Certain derivatives have demonstrated significant antibacterial and antifungal activities against various strains, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key biological activities associated with similar compounds:

CompoundActivity TypeIC50 Value (µM)Target/Mechanism
This compoundAnticancerTBDInhibits cell proliferation
Compound X (similar structure)GSK-3β Inhibition1.76 ± 0.19Neuroprotection in AD models
Compound YAntimicrobial< 15 mmEffective against E. coli and S. pneumoniae
Compound ZNRF2 ActivationTBDUpregulates HO-1 and other antioxidant genes

Case Studies

  • Neuroprotection : A study on a related compound demonstrated significant neuroprotective effects in models of Alzheimer's disease by inhibiting GSK-3β, reducing oxidative stress, and enhancing neuronal survival .
  • Anti-inflammatory Effects : Research indicated that compounds with structural similarities could inhibit TNFα release in LPS-stimulated macrophages, highlighting their potential in treating inflammatory diseases .
  • Antimicrobial Activity : In vitro studies showed that certain derivatives exhibited strong inhibition zones against bacterial strains such as E. coli and B. subtilis, suggesting their utility as antimicrobial agents .

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